molecular formula C12H14N2O2S B3092440 Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate CAS No. 1227954-82-6

Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate

Cat. No.: B3092440
CAS No.: 1227954-82-6
M. Wt: 250.32 g/mol
InChI Key: YCCIGKWUYQYING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate is a complex organic compound that features a thiazole ring and a pyrrole ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which forms an ester compound during the early stages of synthesis . This is followed by further reactions to introduce the pyrrole and thiazole rings under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the reactive positions on the thiazole and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like ethanol or dichloromethane and may require specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrrole rings.

Scientific Research Applications

Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate involves its interaction with molecular targets in biological systems. For instance, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The specific pathways and targets depend on the context of its use, such as antimicrobial or anticancer applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate is unique due to its specific combination of thiazole and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[1-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyrrol-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-8-13-10(7-17-8)11-5-4-9(14(11)2)6-12(15)16-3/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCIGKWUYQYING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(N2C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701182149
Record name Methyl 1-methyl-5-(2-methyl-4-thiazolyl)-1H-pyrrole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227954-82-6
Record name Methyl 1-methyl-5-(2-methyl-4-thiazolyl)-1H-pyrrole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227954-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methyl-5-(2-methyl-4-thiazolyl)-1H-pyrrole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate
Reactant of Route 3
Reactant of Route 3
Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate
Reactant of Route 4
Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate
Reactant of Route 5
Reactant of Route 5
Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate
Reactant of Route 6
Reactant of Route 6
Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.